DHFR Substrate Activity: Parent Compound is Not a Substrate, 8-Methyl Derivative Shows Km = 0.08 mM
In a direct head-to-head comparison using chicken dihydrofolate reductase (DHFR), 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one (compound 6) was not a substrate, whereas its 8-methyl derivative (8a) exhibited an apparent Km of 0.08 mM and a Vmax of 2.27 nmol L⁻¹ min⁻¹ [1]. The 6-methyl (7) and 8-ethyl (8b) derivatives showed Km values of 3.8 and 0.65 mM, respectively [1]. The structurally related natural ligand 8-methylpterin binds chicken DHFR with a Kd of 127 μM, further contextualizing the inactivity of the parent scaffold [1].
| Evidence Dimension | DHFR substrate activity (apparent Km, Vmax) |
|---|---|
| Target Compound Data | Not a substrate (no detectable Km or Vmax) |
| Comparator Or Baseline | 8-methyl derivative (8a): Km = 0.08 mM, Vmax = 2.27 nmol L⁻¹ min⁻¹; 6-methyl derivative (7): Km = 3.8 mM, Vmax = 0.47 nmol L⁻¹ min⁻¹; 8-ethyl derivative (8b): Km = 0.65 mM, Vmax = 0.30 nmol L⁻¹ min⁻¹; 8-methylpterin: Kd = 127 μM |
| Quantified Difference | Target compound shows zero substrate activity; closest active analog (8a) has Km = 0.08 mM, representing an infinite-fold difference in catalytic recognition. |
| Conditions | Chicken DHFR, enzyme concentration 0.122 μM, in vitro enzymatic assay, 2003 publication |
Why This Matters
This establishes the parent compound as a definitive negative control for DHFR enzymatic studies—essential for assay validation—and demonstrates that even a single methyl substitution at N8 fundamentally alters biological recognition, guiding procurement toward the precise scaffold required for the intended experiment.
- [1] Gebauer MG, McKinlay C, Gready JE. Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase. Eur J Med Chem. 2003;38(7-8):719-728. doi:10.1016/s0223-5234(03)00140-5. View Source
